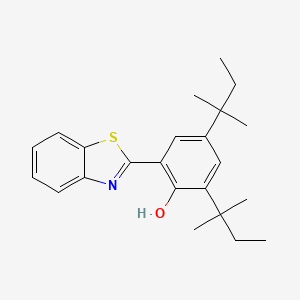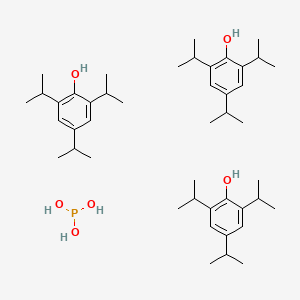
2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- is a complex organic compound with a unique structure This compound is characterized by its cycloheptatrienone core, which is a seven-membered ring containing three double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the Cycloheptatrienone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyloxy Group: This step often involves esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatrienone: The parent compound without the acetyloxy and isopropyl groups.
2-Acetyloxy-4-isopropylcycloheptanone: A similar compound with a different ring structure.
2,4,6-Trimethylcycloheptatrienone: Another derivative with different substituents.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
83671-11-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-5-4-6-11(14)12(7-10)15-9(3)13/h4-8H,1-3H3 |
InChI Key |
MXIFGPOBQOJDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C(=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


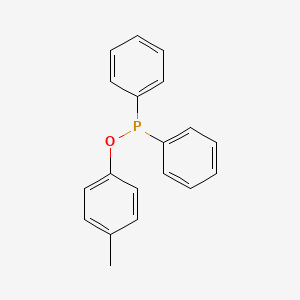
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
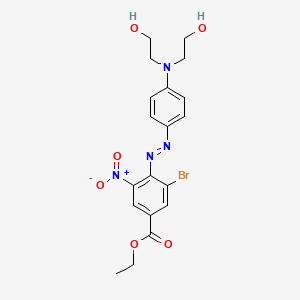
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
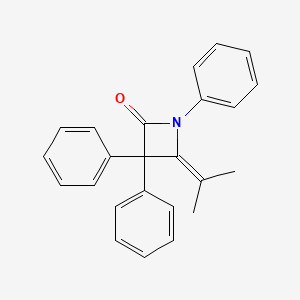
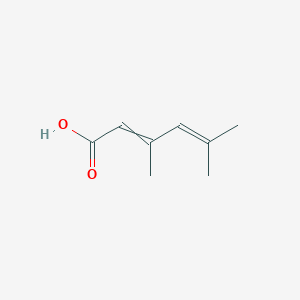

![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
